![molecular formula C21H13F3N2OS B2517278 N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 303147-77-5](/img/structure/B2517278.png)
N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a compound that is likely to possess interesting chemical and physical properties due to the presence of various functional groups such as cyano, phenylsulfanyl, and trifluoromethyl groups attached to a benzenecarboxamide core. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including acylation, cycloaddition, and condensation reactions. For instance, the synthesis of a prodrug for an antiarthritic agent involved cycloaddition followed by hydrolysis . Another example is the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . These methods could potentially be adapted for the synthesis of N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide.
Molecular Structure Analysis
X-ray single crystallography is a common technique used to determine the molecular structure of compounds . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT) . These techniques would be relevant for analyzing the molecular structure of N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide to understand its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of a molecule can be estimated by investigating the molecular electrostatic potential (MEP) surface map and performing potential energy surface (PES) scans . These studies can provide insights into the sites of reactivity and the types of chemical reactions the compound may undergo. For example, the presence of a cyano group could make the compound a candidate for nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical properties such as melting points and phase transitions can be studied using thermal analysis . The presence of polymorphism in compounds with similar functional groups indicates that N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide may also exhibit different solid forms with distinct physical properties. The chemical properties, such as antioxidant activity, can be determined using assays like the DPPH free radical scavenging test .
Relevant Case Studies
Case studies of similar compounds provide insights into potential applications and biological activities. For example, a compound with a trifluoromethyl group exhibited antitumor activity , suggesting that N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide could also have biological relevance. Additionally, the colorimetric sensing of fluoride anions by a benzamide derivative indicates the potential for N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide to act as a sensor or probe due to its similar functional groups .
Wissenschaftliche Forschungsanwendungen
Benzene-1,3,5-tricarboxamide Applications
Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their versatility in supramolecular chemistry, offering a range of scientific applications from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature drives applications in the biomedical field. This demonstrates the adaptability of benzene derivatives in creating structures with potential for high-precision applications in material science and medicine (Cantekin, de Greef, & Palmans, 2012).
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
Research into cyanobacteria has uncovered a diversity of compounds with antibacterial, antifungal, and antimycobacterial activities. These studies suggest that cyanobacteria could be a rich source of bioactive compounds, hinting at the potential for N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide and similar compounds to possess antimicrobial properties or to act as precursors for the development of new pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).
Ionic Liquids for Solubility and Phase Behavior Studies
The study of ionic liquids, particularly those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, has shown remarkable solubility for various solutes, including aliphatic and aromatic compounds. This research indicates that ionic liquids could serve as a medium for studying the solubility and reactivity of complex organic compounds, potentially including N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide, for applications ranging from pharmaceutical synthesis to material processing (Visak et al., 2014).
Advanced Oxidation Processes for Environmental Applications
Advanced Oxidation Processes (AOPs) have been studied for the degradation of various compounds, offering a pathway to mitigate environmental contamination. This approach could be relevant for understanding the environmental impact and degradation pathways of complex organic compounds, potentially including the targeted benzene derivative (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
N-(3-cyano-4-phenylsulfanylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2OS/c22-21(23,24)16-6-4-5-14(11-16)20(27)26-17-9-10-19(15(12-17)13-25)28-18-7-2-1-3-8-18/h1-12H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGHORCMHILFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2517197.png)
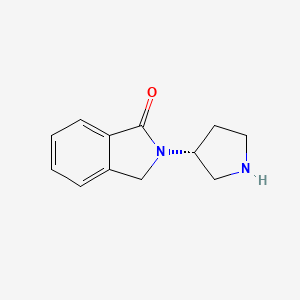
![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)
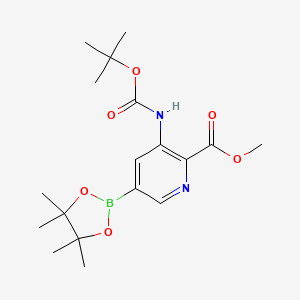
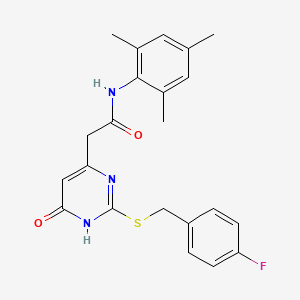
![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)
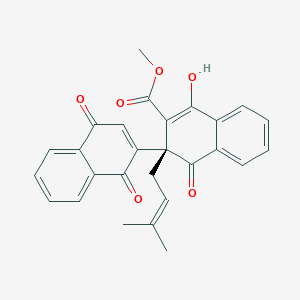

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)
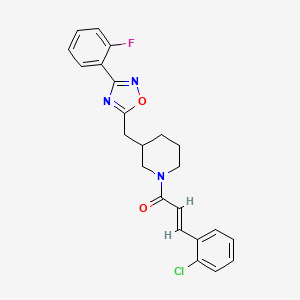
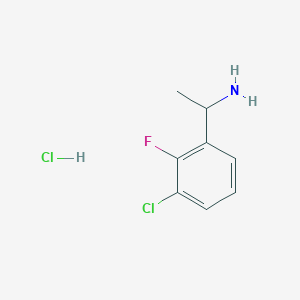
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)